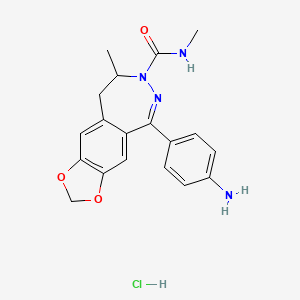

GYKI 53655 hydrochloride

描述

属性

IUPAC Name |

5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3.ClH/c1-11-7-13-8-16-17(26-10-25-16)9-15(13)18(22-23(11)19(24)21-2)12-3-5-14(20)6-4-12;/h3-6,8-9,11H,7,10,20H2,1-2H3,(H,21,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLCSBBDVWPSQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C=C2C(=NN1C(=O)NC)C4=CC=C(C=C4)N)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931992 | |

| Record name | 5-(4-Aminophenyl)-N,8-dimethyl-8,9-dihydro-2H,7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143692-48-2 | |

| Record name | 7H-1,3-Dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide, 5-(4-aminophenyl)-8,9-dihydro-N,8-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143692-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GYKI 53655 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143692482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Aminophenyl)-N,8-dimethyl-8,9-dihydro-2H,7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Aminophenyl)-3-methylcarbamyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LY-300168 MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91HGG22IDM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GYKI 53655 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

GYKI 53655 hydrochloride is a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, making it an invaluable tool in neuroscience research. This technical guide provides an in-depth overview of its applications, mechanism of action, and key experimental protocols for its use in the laboratory.

Core Applications in Research

This compound is primarily utilized to investigate the physiological and pathological roles of AMPA receptor-mediated glutamatergic neurotransmission. Its high selectivity allows for the specific blockade of AMPA receptors, enabling researchers to dissect their contribution to various neural processes. Key research areas include:

-

Neuroprotection: Studying the role of AMPA receptor-mediated excitotoxicity in neuronal injury and death associated with conditions like stroke, traumatic brain injury, and neurodegenerative diseases.[1]

-

Epilepsy and Seizure Disorders: Investigating the involvement of AMPA receptors in the initiation, propagation, and maintenance of seizure activity.[2] GYKI 53655 and its analogs have shown anticonvulsant effects in various animal models.[1][2]

-

Pain Research: Elucidating the contribution of AMPA receptors in the transmission and modulation of pain signals in the spinal cord and higher brain centers.

-

Synaptic Plasticity: Examining the role of AMPA receptors in fundamental processes of learning and memory, such as long-term potentiation (LTP) and long-term depression (LTD).

-

Anxiety and Mood Disorders: Exploring the potential involvement of the glutamatergic system, specifically AMPA receptors, in the pathophysiology of anxiety and depression.

Mechanism of Action

GYKI 53655 is a 2,3-benzodiazepine derivative that acts as a non-competitive antagonist of AMPA receptors.[1] Unlike competitive antagonists that bind to the glutamate binding site, GYKI 53655 binds to an allosteric site on the AMPA receptor complex.[1] This binding event does not prevent glutamate from binding but rather inhibits the conformational change required for ion channel opening, thus preventing the influx of Na+ and Ca2+ ions. At higher concentrations, GYKI 53655 can also exhibit antagonist activity at certain kainate receptor subtypes.[1][3]

Quantitative Data

The following table summarizes the inhibitory potency (IC50) of this compound on various AMPA and kainate receptor subunits.

| Receptor Subunit | IC50 (µM) | Preparation | Reference |

| Human GluA1 | 6 | Recombinant cells | [1] |

| Human GluA4 | 5 | Recombinant cells | [1] |

| Kainate (GluK3 homomeric) | 63 | Recombinant cells | [1] |

| Kainate (GluK2b(R)/GluK3 heteromeric) | 32 | Recombinant cells | [1] |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol describes the application of GYKI 53655 to investigate its effect on AMPA receptor-mediated currents in cultured neurons or brain slices.

Materials:

-

Cultured neurons or acute brain slices

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular pipette solution

-

This compound stock solution (e.g., 10 mM in water or DMSO)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass pipettes (3-7 MΩ)

-

Perfusion system

Methodology:

-

Preparation: Prepare aCSF and intracellular solution and ensure they are bubbled with 95% O2 / 5% CO2. Prepare fresh dilutions of GYKI 53655 in aCSF on the day of the experiment.

-

Cell/Slice Placement: Place the cultured neurons on a coverslip or a brain slice in the recording chamber and continuously perfuse with oxygenated aCSF.

-

Pipette Positioning: Under visual guidance, carefully approach a target neuron with a patch pipette filled with intracellular solution.

-

Seal Formation: Apply gentle negative pressure to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell recording configuration.

-

Baseline Recording: Record baseline AMPA receptor-mediated currents. These can be spontaneous excitatory postsynaptic currents (sEPSCs) or currents evoked by local application of an AMPA receptor agonist (e.g., AMPA or glutamate).

-

GYKI 53655 Application: Perfuse the recording chamber with aCSF containing the desired concentration of GYKI 53655.

-

Data Acquisition: Record the changes in AMPA receptor-mediated currents in the presence of GYKI 53655. A reduction in the amplitude of the currents indicates an antagonistic effect.

-

Washout: Perfuse the chamber with aCSF without GYKI 53655 to observe any reversal of the effect.

-

Data Analysis: Analyze the recorded currents to determine the extent of inhibition by GYKI 53655 and calculate parameters such as the IC50 value if a dose-response curve is generated.

In Vivo Neuroprotection Study: Rodent Model of Excitotoxic Injury

This protocol outlines a general procedure to assess the neuroprotective effects of GYKI 53655 in a rodent model of excitotoxic brain injury induced by an AMPA receptor agonist.

Materials:

-

Adult rodents (rats or mice)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus

-

Microsyringe pump

-

AMPA or kainic acid solution

-

This compound solution for injection (e.g., dissolved in saline)

-

Surgical tools

-

Perfusion solutions (saline and paraformaldehyde)

-

Histology equipment and reagents

Methodology:

-

Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame.

-

Drug Administration (GYKI 53655): Administer GYKI 53655 via the desired route (e.g., intraperitoneal injection) at a predetermined time point before the excitotoxic insult.

-

Stereotaxic Injection: Perform a craniotomy over the target brain region (e.g., hippocampus or striatum). Slowly infuse a solution of AMPA or kainic acid into the brain parenchyma using a microsyringe pump.

-

Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery from anesthesia.

-

Behavioral Assessment (Optional): At various time points post-lesion, conduct behavioral tests relevant to the function of the targeted brain region to assess functional deficits.

-

Tissue Processing: At the end of the experiment (e.g., 24-72 hours post-lesion), deeply anesthetize the animal and transcardially perfuse with saline followed by 4% paraformaldehyde.

-

Histological Analysis: Carefully remove the brain and post-fix it in paraformaldehyde. Process the brain for histological sectioning. Stain the sections with markers for neuronal death (e.g., Fluoro-Jade) or neuronal survival (e.g., NeuN) to quantify the extent of the lesion.

-

Data Analysis: Compare the lesion volume and neuronal cell counts between animals treated with GYKI 53655 and vehicle-treated controls to determine the neuroprotective efficacy of the compound.

In Vivo Epilepsy Study: Kainic Acid-Induced Seizure Model

This protocol describes the use of GYKI 53655 to evaluate its anticonvulsant effects in a kainic acid-induced seizure model in rodents.

Materials:

-

Adult rodents (rats or mice)

-

Kainic acid solution for injection

-

This compound solution for injection

-

Behavioral observation arena

-

Electroencephalogram (EEG) recording equipment (optional)

Methodology:

-

Animal Habituation: Acclimate the animals to the testing environment.

-

GYKI 53655 Pre-treatment: Administer GYKI 53655 or vehicle to the animals at a specified time before the induction of seizures.

-

Seizure Induction: Administer a convulsant dose of kainic acid (e.g., via intraperitoneal or subcutaneous injection).[2]

-

Behavioral Observation: Immediately after kainic acid injection, place the animal in the observation arena and record the latency to the first seizure, the severity of seizures (e.g., using the Racine scale), and the total duration of seizure activity for a defined observation period.

-

EEG Monitoring (Optional): For more quantitative analysis, implant electrodes for EEG recording prior to the experiment to monitor seizure-related electrical activity in the brain.

-

Data Analysis: Compare the seizure parameters (latency, severity, duration) between the GYKI 53655-treated group and the vehicle-treated control group to assess the anticonvulsant properties of the compound.

Visualizations

Mechanism of GYKI 53655 Action

Experimental Workflow

Synaptic Action of GYKI 53655

References

- 1. This compound | AMPA receptor antagonist | Hello Bio [hellobio.com]

- 2. Treatment of early and late kainic acid-induced status epilepticus with the noncompetitive AMPA receptor antagonist GYKI 52466 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Positive and negative allosteric modulation of GluK2 kainate receptors by BPAM344 and antiepileptic perampanel - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of GYKI 53655 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

GYKI 53655 hydrochloride is a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a class of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. This technical guide provides an in-depth overview of the mechanism of action of GYKI 53655, detailing its interaction with AMPA and kainate receptors, the molecular determinants of its binding site, and its functional consequences at the cellular and systemic levels. The information presented is intended to support researchers and professionals in the fields of neuroscience and drug development in their understanding and utilization of this important pharmacological tool.

Introduction

GYKI 53655, a 2,3-benzodiazepine derivative, has emerged as a critical tool for dissecting the roles of AMPA receptors in physiological and pathological processes. Its non-competitive mechanism of action offers distinct advantages over competitive antagonists, allowing for the inhibition of receptor function regardless of the concentration of the endogenous agonist, glutamate. This property, coupled with its selectivity for AMPA receptors over other glutamate receptor subtypes at therapeutic concentrations, has made GYKI 53655 instrumental in studies of synaptic plasticity, excitotoxicity, and the development of novel therapeutic strategies for neurological disorders such as epilepsy and ischemic brain injury.

Core Mechanism of Action: Allosteric Antagonism of AMPA Receptors

GYKI 53655 functions as a negative allosteric modulator of AMPA receptors.[1][2] Unlike competitive antagonists that bind to the glutamate binding site, GYKI 53655 binds to a distinct allosteric site on the receptor complex.[1][2] This binding event does not prevent glutamate from binding to the receptor but rather inhibits the conformational changes necessary for ion channel opening.[1][2] This results in a reduction of the ion flow through the channel, effectively dampening the excitatory signal.

The binding of GYKI 53655 is state-dependent, showing a higher affinity for the resting (agonist-unbound) state of the receptor.[1] This suggests that the antagonist stabilizes the closed state of the channel, thereby preventing its activation upon glutamate binding.

The Allosteric Binding Site

Mutagenesis studies have been pivotal in identifying the allosteric binding site for GYKI 53655. This site is located at the interface between the S1 and S2 glutamate-binding domains and the transmembrane domains of the AMPA receptor subunit.[1] Specifically, it involves the linker regions that connect the ligand-binding domain to the ion channel pore, namely the S1-M1 and S2-M4 linkers.[1] By interacting with these linkers, GYKI 53655 is thought to disrupt the transduction of the agonist-binding signal to the channel gate, effectively uncoupling glutamate binding from channel activation.[1]

dot

Caption: Allosteric modulation of the AMPA receptor by GYKI 53655.

Specificity and Selectivity

While GYKI 53655 is a potent AMPA receptor antagonist, its selectivity is concentration-dependent. At higher concentrations, it also exhibits antagonistic activity at certain kainate receptor subtypes.

Quantitative Data on Receptor Inhibition

The inhibitory potency of GYKI 53655 has been quantified across various native and recombinant AMPA and kainate receptor subtypes. The following tables summarize key IC50 values obtained from electrophysiological studies.

| AMPA Receptor Subunit | Cell Type | IC50 (µM) | Reference |

| GluA1 | Human Embryonic Kidney (HEK293) | 6 | [3] |

| GluA4 | Human Embryonic Kidney (HEK293) | 5 | [3] |

| Native AMPA Receptors | Hippocampal Neurons | ~1 | [4] |

| Kainate Receptor Subunit | Cell Type | IC50 (µM) | Reference |

| GluK3 (homomeric) | Human Embryonic Kidney (HEK293) | 63 | [3] |

| GluK2b(R)/GluK3 (heteromeric) | Human Embryonic Kidney (HEK293) | 32 | [3] |

Experimental Protocols

The characterization of GYKI 53655's mechanism of action has relied heavily on electrophysiological and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through AMPA receptors in response to agonist application, in the presence and absence of GYKI 53655.

-

Cell Preparation: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with cDNAs encoding the desired AMPA receptor subunits. Alternatively, primary neuronal cultures (e.g., hippocampal or cortical neurons) can be used to study native receptors.

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).

-

-

Experimental Procedure:

-

A glass micropipette filled with the internal solution is used to form a high-resistance seal with the cell membrane.

-

The membrane patch is then ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

The AMPA receptor agonist (e.g., 100 µM glutamate or AMPA) is rapidly applied to the cell using a fast perfusion system, and the resulting inward current is recorded.

-

To determine the inhibitory effect of GYKI 53655, the cells are pre-incubated with varying concentrations of the antagonist before co-application with the agonist.

-

The peak amplitude of the agonist-evoked current is measured and plotted against the concentration of GYKI 53655 to determine the IC50 value.

-

dot

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of GYKI 53655 to the AMPA receptor.

-

Membrane Preparation: Cell membranes expressing the AMPA receptor of interest are prepared from transfected HEK293 cells or from brain tissue (e.g., cortex or hippocampus).

-

Assay Buffer (in mM): 50 Tris-HCl (pH 7.4), 100 KCl, 0.1 EDTA.

-

Radioligand: A radiolabeled AMPA receptor antagonist (e.g., [³H]-CNQX) is used.

-

Experimental Procedure:

-

A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled GYKI 53655.

-

The reaction is allowed to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

The concentration of GYKI 53655 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

dot

Caption: Logical flow of GYKI 53655's inhibitory action.

In Vivo Effects and Therapeutic Potential

GYKI 53655 has demonstrated significant neuroprotective and anticonvulsant effects in various animal models.

-

Neuroprotection: In models of global cerebral ischemia, GYKI 53655 has been shown to prolong survival time. This neuroprotective effect is attributed to its ability to block the excessive AMPA receptor activation that leads to excitotoxic cell death.

-

Anticonvulsant Activity: GYKI 53655 is effective in preventing seizures in various animal models of epilepsy. This is consistent with the role of AMPA receptors in the generation and spread of seizure activity.

Conclusion

This compound is a well-characterized non-competitive allosteric antagonist of AMPA receptors. Its unique mechanism of action, involving the inhibition of channel gating through an allosteric site on the S1-M1 and S2-M4 linkers, has made it an invaluable tool in neuroscience research. The detailed understanding of its pharmacology, as outlined in this technical guide, provides a solid foundation for its use in elucidating the complex roles of AMPA receptors in brain function and for the development of novel therapeutic agents for a range of neurological disorders.

References

GYKI 53655 Hydrochloride: A Technical Overview of a Non-Competitive AMPA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GYKI 53655 hydrochloride is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system. As a 2,3-benzodiazepine derivative, it exerts its effects through allosteric modulation, offering a distinct mechanism from competitive antagonists that vie for the glutamate binding site. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacological properties, and key experimental methodologies for its investigation. The information is intended to serve as a valuable resource for researchers in neuroscience and drug development exploring the therapeutic potential of AMPA receptor modulation in neurological disorders such as epilepsy and excitotoxicity-mediated neuronal damage.

Introduction

Glutamate is the principal excitatory neurotransmitter in the mammalian brain, and its actions are primarily mediated by ionotropic receptors, including AMPA receptors. These receptors are ligand-gated ion channels that, upon binding glutamate, allow the influx of sodium and calcium ions, leading to neuronal depolarization. Dysregulation of AMPA receptor activity is implicated in a variety of neurological conditions, making them a significant target for therapeutic intervention.[1][2] this compound has emerged as a critical research tool for dissecting the physiological and pathological roles of AMPA receptors due to its high selectivity and non-competitive mode of action.[3][4] This document synthesizes the current knowledge on this compound, presenting its pharmacological data in a structured format, outlining detailed experimental protocols, and visualizing its mechanism and related cellular pathways.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 1-(4-Aminophenyl)-3-methylcarbamyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride | [3] |

| Molecular Formula | C₁₉H₂₀N₄O₃・HCl | [3] |

| Molecular Weight | 388.85 g/mol | [3] |

| Appearance | Orange solid | [3] |

| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 100 mM) | [4] |

| Storage | Store at room temperature, desiccated. Solutions can be stored at -20°C for up to one month. | [3] |

Pharmacology

Mechanism of Action

This compound is a non-competitive antagonist of AMPA receptors.[3][4] It binds to an allosteric site on the receptor complex, distinct from the glutamate binding site.[3] This binding event does not prevent glutamate from associating with the receptor but instead inhibits the conformational changes necessary for channel gating and ion flux.[3] This allosteric modulation results in a reduction of the postsynaptic response to glutamate. At higher concentrations, this compound also exhibits antagonist activity at certain kainate receptor subtypes.[3][4]

Quantitative Pharmacological Data

The following tables summarize the inhibitory potency (IC₅₀) of this compound on various AMPA and kainate receptor subtypes.

Table 1: Inhibitory Activity of this compound on AMPA Receptors

| Receptor Subunit | Cell Type | Agonist | IC₅₀ (µM) | Reference |

| Human GluA1 | Expressed in cells | AMPA | 6 | [3] |

| Human GluA4 | Expressed in cells | AMPA | 5 | [3] |

| Native AMPA Receptors | Cultured superior colliculus neurons | AMPA | 0.8 ± 0.1 | [5] |

| Native AMPA Receptors | Hippocampal neurons | Kainate (steady-state current) | 0.9 | [6] |

Table 2: Inhibitory Activity of this compound on Kainate Receptors

| Receptor Subunit Composition | Cell Type | IC₅₀ (µM) | Reference |

| GluK3 homomeric | HEK 293 cells | 63 | [3][4] |

| GluK2b(R)/GluK3 heteromeric | HEK 293 cells | 32 | [3][4] |

| GluK1/GluK2 containing | Not specified | > 200 | [7] |

Signaling Pathways

The antagonism of AMPA receptors by this compound disrupts downstream signaling cascades that are crucial for synaptic plasticity and cell survival.

Inhibition of Excitatory Postsynaptic Potential and Downstream Signaling

By blocking AMPA receptor-mediated depolarization, this compound effectively dampens the excitatory postsynaptic potential (EPSP). This has significant consequences for downstream signaling pathways, including the Ras-Raf-MEK-ERK pathway, which is involved in cell proliferation and survival.[8][9]

Modulation of AMPA Receptor Trafficking

AMPA receptor density at the synapse is dynamically regulated through endocytosis and exocytosis, processes critical for long-term potentiation (LTP) and long-term depression (LTD). While GYKI 53655's primary role is channel blockade, the resulting reduction in synaptic activity can indirectly influence these trafficking pathways.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

This protocol is designed to measure the inhibitory effect of GYKI 53655 on AMPA receptor-mediated currents.

Experimental Workflow:

Methodology:

-

Cell Culture:

-

Culture primary hippocampal or cortical neurons from embryonic day 18 (E18) rat pups on poly-D-lysine-coated glass coverslips.

-

Maintain cultures in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin at 37°C in a 5% CO₂ incubator for 10-14 days.

-

-

Solutions:

-

External Solution (aCSF): (in mM) 140 NaCl, 2.5 KCl, 2.5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, 0.001 tetrodotoxin (TTX), 0.01 bicuculline methiodide, pH adjusted to 7.4 with NaOH.

-

Internal Solution: (in mM) 135 CsF, 33 CsOH, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH.

-

-

Recording:

-

Transfer a coverslip with cultured neurons to a recording chamber on an inverted microscope and perfuse with aCSF at 1-2 mL/min.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell voltage-clamp configuration on a visually identified pyramidal neuron.

-

Hold the membrane potential at -70 mV.

-

Apply a brief pulse of AMPA (100 µM) using a fast-perfusion system to evoke an inward current. Record the baseline response.

-

Perfuse the chamber with aCSF containing various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) for 2-3 minutes.

-

While in the presence of GYKI 53655, apply the same AMPA pulse and record the inhibited current.

-

Wash out the drug and ensure recovery of the AMPA-evoked current.

-

-

Data Analysis:

-

Measure the peak amplitude of the AMPA-evoked currents before and after drug application.

-

Normalize the inhibited current amplitude to the baseline amplitude.

-

Plot the normalized response against the logarithm of the GYKI 53655 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

In Vivo Anticonvulsant Activity Assessment in Rodents (Maximal Electroshock Seizure Model)

This protocol evaluates the ability of GYKI 53655 to prevent the spread of seizures.[10]

Methodology:

-

Animals:

-

Use adult male Swiss-Webster mice (20-25 g).

-

House animals with a 12-hour light/dark cycle and ad libitum access to food and water.

-

-

Drug Administration:

-

Dissolve this compound in a vehicle (e.g., saline or 2-hydroxypropyl-β-cyclodextrin for higher concentrations).

-

Administer GYKI 53655 or vehicle via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10, 30 mg/kg) 30 minutes before seizure induction.

-

-

Maximal Electroshock (MES) Test:

-

Apply a drop of topical anesthetic to the eyes of each mouse.

-

Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure, which is indicative of seizure spread.

-

-

Data Analysis:

-

For each dose, calculate the percentage of animals protected from tonic hindlimb extension.

-

Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.

-

In Vitro Neuroprotection Assay (Glutamate Excitotoxicity Model)

This protocol assesses the ability of GYKI 53655 to protect neurons from glutamate-induced cell death.

Methodology:

-

Cell Culture:

-

Use primary cortical neuronal cultures as described in the electrophysiology protocol.

-

-

Treatment:

-

Pre-treat the neuronal cultures with various concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour.

-

Induce excitotoxicity by exposing the cultures to a high concentration of glutamate (e.g., 100 µM) for 15-30 minutes in the continued presence of GYKI 53655.

-

Wash the cultures and replace the medium with fresh, glutamate-free medium containing GYKI 53655.

-

Include a vehicle control group (no GYKI 53655) and a glutamate-only control group.

-

-

Assessment of Cell Viability (24 hours post-insult):

-

Use a quantitative cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

-

For the MTT assay, incubate cells with MTT solution, then solubilize the formazan product and measure absorbance at 570 nm.

-

For the LDH assay, measure LDH activity in the culture medium, which is indicative of cell membrane damage.

-

-

Data Analysis:

-

Express cell viability as a percentage of the vehicle-treated control group.

-

Plot cell viability against the concentration of GYKI 53655 to determine the neuroprotective effect.

-

Conclusion

This compound is a well-characterized and highly valuable pharmacological tool for the study of AMPA receptor function. Its non-competitive mechanism of action provides a distinct advantage for probing the allosteric regulation of these critical receptors. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate the role of AMPA receptors in health and disease and to explore the therapeutic potential of their antagonists. Further research into the pharmacokinetics and in vivo efficacy of GYKI 53655 and its analogs will be crucial for translating the promising preclinical findings into novel treatments for a range of neurological disorders.

References

- 1. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. protocols.io [protocols.io]

- 7. Quantitative Analysis of Cell Surface Expressed, Intracellular, and Internalized Neurotransmitter Receptor Populations in Brain Slices Using Biotinylation | Springer Nature Experiments [experiments.springernature.com]

- 8. fujifilmcdi.com [fujifilmcdi.com]

- 9. Interactions of 2,3-benzodiazepines and cyclothiazide at AMPA receptors: patch clamp recordings in cultured neurones and area CA1 in hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GYKI 53655 Hydrochloride: Chemical Structure and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physical properties of GYKI 53655 hydrochloride, a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This document is intended to serve as a core resource for researchers and professionals engaged in neuroscience research and the development of therapeutics targeting glutamatergic signaling pathways.

Chemical Identity and Structure

This compound is a 2,3-benzodiazepine derivative that acts as a negative allosteric modulator of AMPA receptors.[1] Its chemical identity is well-defined by its systematic nomenclature and unique identifiers.

The IUPAC name for the free base is 5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[2][3]dioxolo[4,5-h][3][4]benzodiazepine-7-carboxamide.[5] The hydrochloride salt is chemically named 1-(4-Aminophenyl)-3-methylcarbamyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride.[6]

Table 1: Chemical Identifiers and Structural Information for this compound

| Identifier | Value |

| IUPAC Name | 1-(4-Aminophenyl)-3-methylcarbamyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride[6] |

| Molecular Formula | C₁₉H₂₀N₄O₃·HCl[6] |

| Molecular Weight | 388.85 g/mol [6] |

| CAS Number | 143692-48-2[6] |

| SMILES | CC1CC2=CC3=C(C=C2C(=NN1C(=O)NC)C4=CC=C(C=C4)N)OCO3.Cl |

| InChI Key | ASLCSBBDVWPSQT-UHFFFAOYSA-N |

Physical and Chemical Properties

This compound is typically supplied as a solid powder.[5] Its solubility and stability are critical parameters for its use in experimental settings. While a specific melting point is not consistently reported in the literature, its other physical properties are well-documented.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Solid powder[5] |

| Purity | ≥98% (by HPLC)[6] |

| Solubility | Soluble to 100 mM in water and DMSO[6] |

| Storage (Solid) | Desiccate at room temperature[6] |

| Storage (Solutions) | Store at -20°C for up to one month[1] |

Mechanism of Action and Signaling Pathway

GYKI 53655 is a non-competitive antagonist of AMPA receptors, a class of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1] It also exhibits antagonist activity at kainate receptors at higher concentrations.[1][6]

Unlike competitive antagonists that bind to the glutamate binding site, GYKI 53655 acts at an allosteric site on the AMPA receptor complex.[1] This binding event is thought to occur at the interface between the glutamate-binding core and the transmembrane domains, which disrupts the conformational changes necessary for ion channel opening following agonist binding.

The binding of glutamate to AMPA receptors triggers the opening of a transmembrane ion channel, leading to the influx of sodium and, in some cases, calcium ions. This influx results in the depolarization of the postsynaptic membrane. The activation of AMPA receptors can also initiate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. By preventing the channel from opening, GYKI 53655 effectively blocks these downstream events.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the aqueous solubility of this compound using the shake-flask method, a standard technique for assessing the equilibrium solubility of a compound.

Materials:

-

This compound powder

-

High-purity water (e.g., Milli-Q or equivalent)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Microcentrifuge

-

Calibrated pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume of high-purity water. The amount of solid should be sufficient to ensure that undissolved material remains at equilibrium.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker.

-

Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining suspended solids.

-

-

Analysis:

-

Accurately dilute the clear supernatant with a suitable mobile phase for HPLC analysis.

-

Determine the concentration of GYKI 53655 in the diluted sample using a validated HPLC method with a standard calibration curve.

-

-

Data Interpretation:

-

The calculated concentration from the HPLC analysis represents the equilibrium solubility of this compound under the specified conditions.

-

Measure the pH of the remaining saturated solution.

-

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity of a this compound sample using reverse-phase HPLC.

Materials and Equipment:

-

This compound sample

-

HPLC-grade acetonitrile and water

-

HPLC-grade acid modifier (e.g., formic acid or trifluoroacetic acid)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system equipped with a UV detector and a C18 reverse-phase column

Procedure:

-

Mobile Phase Preparation:

-

Prepare the mobile phases. A common setup for small molecules is a gradient of acetonitrile in water with an acid modifier (e.g., 0.1% formic acid).

-

Degas the mobile phases before use.

-

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to create a stock solution of known concentration.

-

Similarly, prepare a sample solution of the this compound to be tested at approximately the same concentration as the standard.

-

-

Chromatographic Conditions:

-

Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.

-

Set the column temperature (e.g., 30°C), flow rate (e.g., 1.0 mL/min), and UV detection wavelength (determined by the UV absorbance maximum of GYKI 53655).

-

-

Analysis:

-

Inject a blank (solvent) to ensure the system is clean.

-

Inject the prepared sample solution.

-

Run a gradient elution method, for example, starting with a low percentage of acetonitrile and increasing it over time to elute compounds of varying polarity.

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity of the sample by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

This guide provides foundational information on this compound. For specific experimental applications, it is recommended to consult the batch-specific data provided by the supplier and relevant published literature.

References

- 1. This compound | AMPA receptor antagonist | Hello Bio [hellobio.com]

- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]

- 5. Gyki-53655 | C19H20N4O3 | CID 126758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

a literature review on GYKI 53655 hydrochloride

An In-depth Technical Guide to GYKI 53655 Hydrochloride

Introduction

This compound is a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] As a member of the 2,3-benzodiazepine class of compounds, it is structurally analogous to GYKI 52466.[2] It functions as a negative allosteric modulator, binding to a site on the AMPA receptor distinct from the glutamate binding site to prevent ion channel gating.[3][4] This mechanism of action confers upon it significant neuroprotective, anticonvulsant, and potential anxiolytic properties.[2][5][6] Due to its high selectivity for AMPA receptors over kainate receptors at lower concentrations and its favorable in vivo profile, GYKI 53655 is a valuable pharmacological tool for elucidating the physiological and pathological roles of AMPA receptor-mediated synaptic transmission.[7][8][9]

Chemical and Physical Properties

This compound is a synthetic compound typically supplied as an orange or off-white solid.[1] It is soluble in aqueous solutions and DMSO.[2][5]

| Property | Value |

| Chemical Name | 1-(4-Aminophenyl)-3-methylcarbamyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride |

| Molecular Formula | C₁₉H₂₀N₄O₃·HCl[1][2] |

| Molecular Weight | 388.85 g/mol [2] |

| CAS Number | 143692-48-2[2][5] |

| Purity | ≥98% (HPLC)[2][5] |

| Solubility | Soluble to 100 mM in water and DMSO[2][5] |

| Storage | Desiccate at room temperature[2][5] |

Mechanism of Action

GYKI 53655 acts as a negative allosteric modulator of ionotropic glutamate receptors, with a primary affinity for AMPA receptors.[1][3] Unlike competitive antagonists that bind to the glutamate recognition site, GYKI 53655 binds to an allosteric site at the interface between the glutamate-binding core and the transmembrane domains.[4] This interaction disrupts the conformational changes necessary for ion channel opening following agonist binding, thereby inhibiting excitatory neurotransmission.[1][4]

At higher concentrations, GYKI 53655 also demonstrates antagonistic activity at certain kainate receptor subtypes, though with significantly lower potency.[1][2][5][10] This selectivity allows for the pharmacological isolation of kainate receptor-mediated events by blocking the more dominant AMPA receptor responses.[8][9]

Pharmacological Activity and Efficacy

The inhibitory action of GYKI 53655 on AMPA and kainate receptors has been quantified in various in vitro and in vivo models. Its efficacy is dependent on the specific subunit composition of the receptor complex.

| Target Receptor | Species/Cell System | Assay Type | IC₅₀ / Effect |

| AMPA Receptors | |||

| GluA1 (GluR1) | Human (recombinant) | Electrophysiology | 6 µM[1] |

| GluA4 (GluR4) | Human (recombinant) | Electrophysiology | 5 µM[1] |

| Native AMPA Receptors | Rat Hippocampal Neurons | Electrophysiology | 0.9 µM[8] |

| Kainate Receptors | |||

| GluK3 (homomeric) | Recombinant | Electrophysiology | 63 µM[1][2] |

| GluK2b(R)/GluK3 (heteromeric) | Recombinant | Electrophysiology | 32 µM[2] |

| In Vivo Effects | |||

| Anticonvulsant Activity | Rodent models | Behavioral | Active in vivo[2][5] |

| Neuroprotection | MgCl₂-induced ischemia | Survival | Prolongs survival time[2][5] |

| Anxiolytic-like Activity | Rat (Elevated Plus Maze) | Behavioral | Minimal Effective Dose: 0.01 mg/kg[6][11] |

| AMPA Antagonism | Rat Spinal Cord | Electrophysiology | Dose-dependent (2-8 mg/kg)[7] |

Key Experimental Methodologies

The pharmacological profile of GYKI 53655 has been characterized using several standard and advanced experimental techniques.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

This is the primary method for quantifying the potency and mechanism of ion channel modulators.

-

Objective: To measure the inhibitory effect of GYKI 53655 on currents mediated by specific AMPA and kainate receptor subtypes.

-

General Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells are transfected to express specific recombinant glutamate receptor subunits (e.g., GluA1, GluK3).[10]

-

Recording: A glass micropipette forms a high-resistance seal with a single cell. The membrane is ruptured to allow electrical access to the cell's interior (whole-cell configuration).

-

Agonist Application: A solution containing an agonist (e.g., glutamate or AMPA) is rapidly applied to the cell, evoking an inward current as the ion channels open.

-

Antagonist Co-application: The experiment is repeated with the co-application of varying concentrations of GYKI 53655 alongside the agonist.

-

Data Analysis: The reduction in the peak current amplitude at each concentration of GYKI 53655 is measured. This data is used to plot a dose-response curve and calculate the IC₅₀ value, which is the concentration of the antagonist required to inhibit 50% of the agonist-induced response.[10]

-

In Vivo Animal Models

These models are crucial for assessing the compound's therapeutic potential for conditions like epilepsy, ischemia, and anxiety.

-

Objective: To determine the efficacy of GYKI 53655 in complex physiological systems.

-

Example (Anxiolytic Activity - Elevated Plus Maze):

-

Animal Subjects: Rats or mice are used for this behavioral paradigm.

-

Drug Administration: Animals are divided into groups and administered either a vehicle control or varying doses of GYKI 53655 via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[6][12]

-

Behavioral Testing: After a set pre-treatment time, each animal is placed in the center of an elevated, plus-shaped maze with two open arms and two enclosed arms. The time spent in and the number of entries into each arm type are recorded over a fixed period (e.g., 5 minutes).

-

Data Analysis: Anxiolytic-like effects are inferred from a statistically significant increase in the time spent in the open arms compared to the vehicle-treated group. The Minimal Effective Dose (MED) that produces this effect is determined.[6]

-

In Vivo Electrophysiology (Iontophoresis)

This technique allows for the study of drug effects on single neurons within the intact central nervous system.

-

Objective: To assess the selectivity of systemically administered GYKI 53655 in vivo.

-

General Protocol:

-

Animal Preparation: An animal (e.g., a rat) is anesthetized and spinalized.

-

Neuronal Recording: A multi-barreled microelectrode is positioned in the spinal cord to record the activity of a single neuron.

-

Agonist Application: One barrel of the electrode is used to apply excitatory amino acids like AMPA and NMDA directly onto the neuron's surface (iontophoresis), causing it to fire.

-

Systemic Antagonist Administration: GYKI 53655 is administered intravenously (i.v.).

-

Data Analysis: The reduction in the neuron's firing rate in response to the iontophoretically applied AMPA is measured and compared to its effect on NMDA-induced firing. This allows for the determination of in vivo selectivity and duration of action.[7]

-

Conclusion

This compound is a well-characterized 2,3-benzodiazepine that functions as a potent and selective non-competitive antagonist of AMPA receptors. Its distinct allosteric mechanism of action and its demonstrated efficacy in preclinical models of convulsions, ischemia, and anxiety make it an indispensable tool for neuroscience research. Its selectivity for AMPA over kainate receptors provides a means to dissect the relative contributions of these two important glutamate receptor subtypes in synaptic function and disease. The comprehensive data available on its pharmacology continues to facilitate investigations into the complex roles of excitatory neurotransmission in the central nervous system.

References

- 1. This compound | AMPA receptor antagonist | Hello Bio [hellobio.com]

- 2. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]

- 3. Negative allosteric modulation of wild-type and mutant AMPA receptors by GYKI 53655 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of AMPA receptor noncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. Antagonism of AMPA receptors produces anxiolytic-like behavior in rodents: effects of GYKI 52466 and its novel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comparison of intravenous NBQX and GYKI 53655 as AMPA antagonists in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. The synaptic activation of kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Positive and negative allosteric modulation of GluK2 kainate receptors by BPAM344 and antiepileptic perampanel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Neuroprotective Effects of GYKI 53655 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neuroprotective effects of GYKI 53655 hydrochloride, a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. By inhibiting excessive glutamatergic neurotransmission, GYKI 53655 demonstrates significant potential in mitigating excitotoxic neuronal damage implicated in a range of neurological disorders. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols for its investigation, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Excitotoxicity, the pathological process by which excessive activation of glutamate receptors leads to neuronal damage and death, is a key contributor to the pathophysiology of acute and chronic neurological conditions such as stroke, epilepsy, and neurodegenerative diseases. The ionotropic glutamate receptors, particularly the AMPA and kainate subtypes, play a crucial role in mediating the rapid, excitotoxic influx of cations, primarily Ca2+, that triggers downstream neurotoxic cascades. This compound has emerged as a promising neuroprotective agent due to its specific, non-competitive antagonism of these receptors. This guide serves as a technical resource for researchers and professionals in the field of neuropharmacology and drug development, offering a detailed examination of the preclinical evidence supporting the neuroprotective efficacy of GYKI 53655.

Mechanism of Action

This compound is a 2,3-benzodiazepine derivative that acts as a non-competitive antagonist at AMPA and, to a lesser extent, kainate receptors.[1] Unlike competitive antagonists that bind to the glutamate binding site, GYKI 53655 binds to an allosteric site on the receptor-channel complex. This binding stabilizes the receptor in a closed or non-conducting state, thereby preventing ion influx even when glutamate is bound to the receptor.[2] This non-competitive mechanism offers the advantage of being effective regardless of the concentration of glutamate, a crucial feature in the context of the massive glutamate release that occurs during excitotoxic events. The primary neuroprotective effect of GYKI 53655 stems from its ability to reduce the excessive influx of Ca2+ and Na+ ions through AMPA/kainate receptor channels, thus preventing the activation of downstream neurotoxic pathways.

Quantitative Data Summary

The neuroprotective efficacy of GYKI 53655 has been quantified in various preclinical models. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Efficacy of GYKI 53655

| Parameter | Cell Type/Preparation | Agonist | IC50 Value | Reference |

| AMPA-induced currents | Cultured superior colliculus neurons | AMPA | 0.8 ± 0.1 µM | [3] |

| Kainate-induced steady-state currents (AMPA receptor-mediated) | Hippocampal Neurons | Kainate | 0.9 ± 0.08 µM | [1] |

| AMPA receptor block | Cultured hippocampal neurons | AMPA | ~1 µM | [4] |

Table 2: In Vivo Neuroprotective Efficacy of GYKI 53655

| Animal Model | Injury Model | Dosing Regimen | Key Finding | Reference |

| Postnatal day 7 (P7) rats | Intrahippocampal (S)-AMPA injection (2.5 nmol) | 0.25 or 2.5 mg/kg i.p. (3 doses) | Dose-dependent reduction in hippocampal volume loss. 2.5 mg/kg dose reduced volume loss from 42% to 10%. | [5] |

| Mice | MgCl2 induced global cerebral ischemia | Not specified | Prolonged survival times in a dose-dependent fashion. | |

| Rats | Spinal cord injury | Not specified | Not specified | |

| Rats | Spinal neurons | 2-8 mg/kg intravenous | Dose-dependently decreased responses to AMPA. | [6] |

Signaling Pathways

The neuroprotective effects of GYKI 53655 are mediated by the blockade of excitotoxic signaling cascades initiated by excessive AMPA/kainate receptor activation. The primary mechanism involves the attenuation of intracellular calcium overload and its downstream consequences.

Caption: Signaling pathway of GYKI 53655-mediated neuroprotection.

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the neuroprotective effects of GYKI 53655.

In Vitro Neuroprotection Assay: AMPA-Induced Excitotoxicity in Primary Cortical Neurons

This protocol outlines a common in vitro method to assess the neuroprotective effects of GYKI 53655 against AMPA-induced excitotoxicity.

Caption: Experimental workflow for in vitro neuroprotection assay.

Detailed Steps:

-

Cell Culture: Primary cortical neurons are isolated from embryonic rodents (e.g., E18 rats) and plated onto poly-D-lysine coated 96-well plates. Cells are maintained in a suitable neurobasal medium supplemented with B27 and glutamine.

-

Differentiation: Neurons are allowed to mature and form synaptic connections for 7-10 days in vitro (DIV).

-

Pre-treatment: On the day of the experiment, the culture medium is replaced with a medium containing various concentrations of this compound or a vehicle control. Cells are incubated for a specific period (e.g., 30 minutes).

-

Induction of Excitotoxicity: A toxic concentration of AMPA (e.g., 100 µM) is added to the wells. A set of control wells receives only the vehicle. The plates are incubated for 24 hours.

-

Assessment of Cell Viability:

-

MTT Assay: Measures the metabolic activity of viable cells. MTT solution is added to each well, and after incubation, the formazan product is solubilized, and absorbance is read at 570 nm.

-

LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium. A sample of the medium is taken and mixed with the LDH assay reagent, and absorbance is read at 490 nm.

-

-

Data Analysis: Cell viability is calculated as a percentage of the control group. A dose-response curve is generated to determine the EC50 value of GYKI 53655 for neuroprotection.

In Vivo Neuroprotection Model: AMPA-Induced Excitotoxic Injury in Neonatal Rats

This protocol describes an in vivo model to evaluate the neuroprotective effects of GYKI 53655 in the developing brain.[5]

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Molecular mechanism of AMPA receptor noncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interactions of 2,3-benzodiazepines and cyclothiazide at AMPA receptors: patch clamp recordings in cultured neurones and area CA1 in hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation and Desensitization of Hippocampal Kainate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The non-competitive AMPA antagonist LY 300168 (GYKI 53655) attenuates AMPA-induced hippocampal injury in neonatal rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparison of intravenous NBQX and GYKI 53655 as AMPA antagonists in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anticonvulsant Activity of GYKI 53655 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

GYKI 53655 hydrochloride is a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This technical guide provides a comprehensive overview of its anticonvulsant properties, mechanism of action, and key experimental data. Detailed methodologies for pivotal preclinical seizure models and electrophysiological assays are presented to facilitate the replication and extension of these findings. Quantitative data are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are illustrated using diagrams. This document serves as a critical resource for researchers and professionals in the fields of neuroscience and drug development investigating novel therapeutic strategies for epilepsy and other neurological disorders characterized by excessive excitatory neurotransmission.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures resulting from excessive synchronous neuronal firing. Glutamate, the primary excitatory neurotransmitter in the central nervous system, plays a crucial role in the pathophysiology of epilepsy. Ionotropic glutamate receptors, particularly the AMPA and kainate subtypes, are key mediators of fast excitatory synaptic transmission. Consequently, antagonists of these receptors represent a promising therapeutic avenue for the treatment of seizures.

This compound, a 2,3-benzodiazepine derivative, has emerged as a significant research tool and potential therapeutic agent due to its selective, non-competitive antagonism of AMPA and kainate receptors.[1][2][3] Unlike competitive antagonists that bind to the glutamate binding site, GYKI 53655 acts at an allosteric site, offering a distinct modulatory profile.[1][4] This guide delves into the core preclinical data supporting the anticonvulsant activity of GYKI 53655, providing detailed experimental context for its evaluation.

Chemical Properties

| Property | Value |

| Chemical Name | 1-(4-Aminophenyl)-3-methylcarbamyl- 4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride |

| Molecular Formula | C₁₉H₂₀N₄O₃·HCl |

| Molecular Weight | 388.85 g/mol |

| CAS Number | 143692-48-2 |

| Synonyms | LY300168 |

Mechanism of Action

GYKI 53655 exerts its anticonvulsant effects by negatively modulating the function of AMPA and kainate receptors. It binds to an allosteric site on the receptor complex, distinct from the glutamate binding site.[1][4] This binding event disrupts the transduction of the agonist binding signal into the opening of the ion channel, thereby inhibiting the influx of cations (Na⁺ and Ca²⁺) that mediate postsynaptic depolarization.[4] This non-competitive mechanism of action is crucial as it can be effective even in the presence of high concentrations of endogenous glutamate, a condition often observed during seizures.

At higher concentrations, GYKI 53655 also demonstrates antagonist activity at certain kainate receptor subtypes, specifically GluK3 homomeric receptors and GluK2b(R)/GluK3 heteroreceptors.[1][2][3]

Mechanism of action of this compound.

Preclinical Anticonvulsant Activity

The anticonvulsant efficacy of GYKI 53655 has been demonstrated in several rodent models of seizures. The following tables summarize the quantitative data from these key studies.

Table 1: Efficacy in Audiogenic Seizure Model in Mice

| Phase of Seizure | ED₅₀ (mg/kg, i.p.) |

| Tonic | 1.3[5][6] |

| Clonic | 2.0[5][6] |

Table 2: Efficacy in Maximal Electroshock (MES) Seizure Model in Mice

| Parameter | Value (mg/kg, i.p.) |

| ED₅₀ | 2.2[5] |

Table 3: Neuroprotective Activity

| Model | Parameter | Value (mg/kg, i.p.) | | :--- | :--- | | MgCl₂-induced Global Cerebral Ischemia in Mice | PD₅₀ (50% prolongation of survival time) | 8.2[5][6] |

Electrophysiological Profile

Electrophysiological studies have been instrumental in elucidating the mechanism and potency of GYKI 53655 at the cellular level.

Table 4: In Vitro Electrophysiology

| Preparation | Receptor/Current | IC₅₀ |

| Cultured Rat Hippocampal Neurons | AMPA-induced inward currents | 1.1 µM[6] |

| Cultured Rat Hippocampal Neurons | Kainate-induced inward currents | 1.5 µM[6] |

| Cells expressing human GluA1 | AMPA-mediated response | 6 µM[1] |

| Cells expressing human GluA4 | AMPA-mediated response | 5 µM[1] |

| GluK3 homomeric receptors | - | 63 µM[1][2][3] |

| GluK2b(R)/GluK3 heteroreceptors | - | 32 µM[1][2][3] |

Detailed Experimental Protocols

Maximal Electroshock (MES) Seizure Test

This model is predictive of efficacy against generalized tonic-clonic seizures.

-

Apparatus: An electroconvulsive shock generator with corneal electrodes.

-

Animal Preparation: Male mice (e.g., CF-1 or C57BL/6 strains) are used. Prior to stimulation, a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas, followed by saline to ensure good electrical contact.[7]

-

Drug Administration: this compound is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at various doses to different groups of animals. A vehicle control group is also included.

-

Seizure Induction: At the time of peak effect (predetermined), an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered via the corneal electrodes.[7]

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[4] An animal is considered protected if it does not exhibit this response.

-

Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated using probit analysis.

Workflow for the Maximal Electroshock (MES) Seizure Test.

Audiogenic Seizure Test

This model is used to evaluate anticonvulsant efficacy against reflex seizures induced by a high-intensity auditory stimulus.

-

Apparatus: A sound-attenuated chamber containing a sound source capable of producing a high-intensity stimulus (e.g., 110-120 dB).[8]

-

Animal Preparation: Seizure-susceptible mice (e.g., Fmr1 knockout or specific primed strains) are used.[9] Animals are placed individually into the chamber.

-

Drug Administration: this compound is administered i.p. at various doses prior to testing.

-

Seizure Induction: After a brief acclimation period (e.g., 1 minute), the auditory stimulus is presented for a fixed duration (e.g., 3 minutes).[8][9]

-

Endpoint: Seizure activity is observed and scored based on a predefined scale, typically including wild running, clonic seizures, and tonic seizures.[8] The presence or absence of each phase is recorded.

-

Data Analysis: The dose that prevents the tonic and clonic phases of the seizure in 50% of the animals (ED₅₀) is determined.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of GYKI 53655 on ion channel currents in individual neurons.

-

Preparation: Primary neuronal cultures (e.g., from rat hippocampus) or brain slices are prepared.

-

Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the membrane of a neuron. A gigaohm seal is formed, and the membrane patch is ruptured to achieve the whole-cell configuration.

-

Voltage-Clamp Recordings: The neuron's membrane potential is held at a constant voltage (e.g., -70 mV) to record excitatory postsynaptic currents (EPSCs).[10][11][12]

-

Drug Application: AMPA or kainate is applied to the neuron to evoke an inward current. GYKI 53655 is then co-applied at various concentrations to determine its inhibitory effect on the agonist-evoked current.

-

Data Analysis: The concentration of GYKI 53655 that inhibits 50% of the maximum agonist-induced current (IC₅₀) is calculated by fitting the concentration-response data to a sigmoidal function.

Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Conclusion

This compound is a well-characterized non-competitive AMPA/kainate receptor antagonist with robust anticonvulsant and neuroprotective properties in preclinical models. Its allosteric mechanism of action provides a distinct advantage over competitive antagonists. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research into the therapeutic potential of GYKI 53655 and related compounds for the treatment of epilepsy and other neurological disorders involving glutamatergic excitotoxicity. This comprehensive resource is intended to aid researchers and drug development professionals in designing and interpreting studies aimed at advancing our understanding and treatment of these complex conditions.

References

- 1. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies of synaptic transmission in vivo: indirect versus direct effects of (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid/kainate antagonists on rat spinal sensory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 8. Audiogenic Seizures in the Fmr1 Knock-Out Mouse Are Induced by Fmr1 Deletion in Subcortical, VGlut2-Expressing Excitatory Neurons and Require Deletion in the Inferior Colliculus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Audiogenic Seizures [bio-protocol.org]

- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 11. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Activity and Efficacy of GYKI 53655 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GYKI 53655 hydrochloride, a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, has demonstrated significant therapeutic potential in preclinical in vivo studies. This technical guide provides a comprehensive overview of its efficacy, particularly focusing on its anticonvulsant and neuroprotective activities. Detailed experimental protocols, quantitative data from key studies, and an exploration of its mechanism of action through signaling pathways are presented to facilitate further research and development. While robust evidence supports its role in mitigating seizures and neuronal damage, its effects on muscle relaxation and respiratory function require further investigation.

Introduction

This compound is a 2,3-benzodiazepine derivative that acts as a negative allosteric modulator of AMPA receptors.[1][2] Unlike competitive antagonists that bind to the glutamate binding site, GYKI 53655 binds to a separate site on the receptor-channel complex, thereby inhibiting channel gating and reducing ion flux.[3][4] This mechanism confers a distinct pharmacological profile, offering potential advantages in terms of safety and efficacy. This guide synthesizes the current in vivo data on GYKI 53655, providing a technical resource for the scientific community.

Anticonvulsant Activity

GYKI 53655 has shown potent anticonvulsant effects in various rodent models of epilepsy. Its efficacy has been demonstrated against both generalized and focal seizures.

Quantitative Data

| Model | Species | Administration Route | Parameter | Value (mg/kg) | Reference(s) |

| Sound-Induced Seizures (Tonic Phase) | Mouse | Intraperitoneal (i.p.) | ED₅₀ | 1.3 | [5] |

| Sound-Induced Seizures (Clonic Phase) | Mouse | Intraperitoneal (i.p.) | ED₅₀ | 2.0 | [5] |

| Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | ED₅₀ | 2.2 | [5] |

ED₅₀ (Median Effective Dose) is the dose at which 50% of the animals are protected from the seizure endpoint.

Experimental Protocols

This model assesses the ability of a compound to protect against seizures induced by a high-intensity auditory stimulus.

Protocol:

-

Animals: Male Frings or DBA/2 mice, which are genetically susceptible to audiogenic seizures, are typically used.[6][7] Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle alone.

-

Seizure Induction: At the time of predicted peak drug effect (e.g., 30-60 minutes post-injection), individual mice are placed in a sound-attenuated chamber.[8] A high-intensity acoustic stimulus (e.g., 110-120 dB) is presented for a fixed duration (e.g., 20-60 seconds).[6][9]

-

Observation: Animals are observed for the occurrence and severity of seizures, which typically progress from wild running to clonic and then tonic-clonic convulsions. The primary endpoint is often the abolition of the tonic hindlimb extension phase.[6]

-

Data Analysis: The percentage of animals protected from tonic seizures at each dose is calculated. The ED₅₀ is then determined using probit analysis.

The MES test is a widely used model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[5][10][11]

Protocol:

-

Animals: Male Sprague-Dawley or Wistar rats are commonly used.[5][12]

-

Drug Administration: this compound is administered, typically i.p., at a range of doses.

-

Seizure Induction: At the time of peak drug effect, a brief electrical stimulus (e.g., 150 mA, 60 Hz, 0.2 seconds) is delivered via corneal or ear-clip electrodes.[5][13] A topical anesthetic is applied to the corneas to minimize discomfort.[13]

-

Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[5][10]

-

Data Analysis: The ED₅₀ is calculated based on the percentage of animals protected at each dose level.

Neuroprotective Efficacy

GYKI 53655 has demonstrated significant neuroprotective effects in models of excitotoxicity and cerebral ischemia.

Quantitative Data

| Model | Species | Administration Route | Parameter | Value (mg/kg) | Reference(s) |

| MgCl₂-induced Global Cerebral Ischemia | Mouse | Intraperitoneal (i.p.) | PD₅₀ | 8.2 | [5] |

| AMPA-induced Hippocampal Injury | Rat (P7) | Intraperitoneal (i.p.) | - | 2.5 (significantly reduced volume loss) | [14] |

PD₅₀ (Median Protective Dose) is the dose that produces a 50% prolongation of survival time.

Experimental Protocols

This model induces global cerebral ischemia and is used to assess the neuroprotective potential of compounds.

Protocol:

-

Animals: Male mice are used.

-

Drug Administration: GYKI 53655 is administered i.p. at various doses prior to the induction of ischemia.

-

Ischemia Induction: A lethal dose of magnesium chloride is administered, which induces respiratory arrest and subsequent global cerebral ischemia.

-

Observation: The primary endpoint is the survival time of the animals.

-

Data Analysis: The dose that prolongs the survival time by 50% (PD₅₀) is calculated.[5]

This model directly assesses the ability of a compound to protect against AMPA receptor-mediated neurotoxicity.

Protocol:

-

Animals: Postnatal day 7 (P7) Sprague-Dawley rats are used.[14]

-

Drug Administration: GYKI 53655 is administered i.p. in multiple doses.[14]

-

Injury Induction: A solution of (S)-AMPA is injected directly into the hippocampus.[14]

-

Outcome Assessment: After a survival period, the brains are processed for histological analysis. The volume of the hippocampus on the injected side is compared to the contralateral side to quantify the extent of neuronal loss and atrophy.[14]

-

Data Analysis: The reduction in hippocampal volume loss in treated animals is compared to vehicle-treated controls.

Mechanism of Action and Signaling Pathways

GYKI 53655 exerts its effects by non-competitively antagonizing AMPA receptors. This allosteric modulation prevents the conformational changes necessary for ion channel opening, thus reducing the influx of Na⁺ and Ca²⁺ ions in response to glutamate binding.